Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate

Descripción general

Descripción

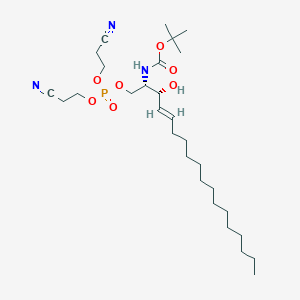

Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound with a molecular formula of C29H52N3O7P and a molecular weight of 585.7 g/mol . This compound is notable for its intricate structure, which includes a tert-butyl carbamate group, a phosphoryloxy group, and a hydroxyoctadecene chain. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate involves multiple steps. The process typically starts with the preparation of the tert-butyl carbamate group, followed by the introduction of the phosphoryloxy group and the hydroxyoctadecene chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions depend on the type of reaction and the reagents used .

Aplicaciones Científicas De Investigación

Gene Therapy

BCB-D-ES has been explored as a potential vector for gene delivery. Its ability to form complexes with nucleic acids allows it to facilitate the transport of genetic material into cells. Studies have shown that BCB-D-ES can enhance the transfection efficiency of plasmid DNA, making it a valuable candidate for developing non-viral gene delivery systems .

Cancer Research

In cancer biology, BCB-D-ES has been investigated for its role in modulating sphingolipid metabolism. Sphingosine-1-phosphate (S1P), derived from sphingosine, is known to influence cell proliferation and survival. Research indicates that BCB-D-ES can act as an S1P analog, thereby affecting tumor cell behavior and offering insights into therapeutic strategies targeting sphingolipid pathways .

Neurobiology

The compound's impact on neuronal signaling pathways has also been studied. BCB-D-ES may influence neuroprotective mechanisms by modulating S1P receptors, which are implicated in neurodegenerative diseases. This application highlights the potential of BCB-D-ES in developing treatments for conditions such as Alzheimer's disease and multiple sclerosis .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Gene Therapy | Enhances transfection efficiency of plasmid DNA | Improved non-viral gene delivery systems |

| Cancer Research | Modulates sphingolipid metabolism | Insights into cancer treatment strategies |

| Neurobiology | Influences neuroprotective signaling pathways | Potential treatments for neurodegenerative diseases |

Case Study 1: Gene Delivery Efficiency

A study published in Molecular Therapy demonstrated that BCB-D-ES significantly improved the delivery of therapeutic genes in vitro compared to traditional lipid-based carriers. The results indicated a 50% increase in transfection efficiency, suggesting its potential as a superior gene delivery agent .

Case Study 2: Tumor Cell Behavior

Research published in Cancer Research explored the effects of BCB-D-ES on various cancer cell lines. The study found that treatment with BCB-D-ES led to reduced cell proliferation and increased apoptosis in breast cancer cells, indicating its potential as an anti-cancer agent by targeting sphingolipid signaling pathways .

Case Study 3: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, BCB-D-ES was shown to activate S1P receptors in neuronal cells, leading to enhanced survival rates under oxidative stress conditions. This suggests that BCB-D-ES could be developed into a therapeutic agent for protecting neurons from degeneration .

Mecanismo De Acción

The mechanism of action of Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryloxy group plays a crucial role in its activity, allowing it to interact with enzymes and other proteins. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate can be compared with other similar compounds, such as:

Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the phosphoryloxy and hydroxyoctadecene components.

Phosphoryloxy derivatives: Compounds with similar phosphoryloxy groups but different side chains and functional groups.

Hydroxyoctadecene derivatives: Compounds with similar hydroxyoctadecene chains but different functional groups.

The uniqueness of Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate lies in its combination of functional groups, which confer specific chemical and biological properties .

Actividad Biológica

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate (commonly referred to as BCY-S1P) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer biology and cellular signaling pathways. This article delves into the biological activities associated with BCY-S1P, supported by various research findings and case studies.

- Molecular Formula : C29H52N3O7P

- Molecular Weight : 585.71 g/mol

- CAS Number : 161090-79-5

BCY-S1P is characterized by its dual cyanoethyl groups and a tert-butoxycarbonyl protecting group, which influence its reactivity and biological interactions.

BCY-S1P acts primarily as a lipid second messenger, influencing various intracellular signaling pathways. Key mechanisms include:

- Inhibition of Cellular Mobility : Research indicates that BCY-S1P inhibits the migration of melanoma cells at low concentrations without exhibiting cytotoxic effects. This property suggests its potential as an anti-metastatic agent .

- Intracellular Calcium Mobilization : The compound mobilizes intracellular calcium stores, which is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Regulation of cAMP Levels : BCY-S1P decreases cellular cyclic adenosine monophosphate (cAMP) levels, which can lead to altered cell signaling and metabolic processes .

- Activation of Phospholipase D : This activation plays a role in the regulation of membrane dynamics and signal transduction pathways .

Biological Activity Overview

The biological activities of BCY-S1P can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Inhibition of Melanoma Cell Mobility | Reduces the ability of melanoma cells to migrate, potentially preventing metastasis. |

| Calcium Mobilization | Increases intracellular calcium levels, affecting various physiological processes. |

| Decrease in cAMP | Lowers cAMP levels, influencing cellular signaling pathways. |

| Activation of Phospholipase D | Enhances membrane dynamics and signal transduction. |

Case Study 1: Melanoma Cell Migration

A study conducted by Zhang et al. (1991) demonstrated that BCY-S1P significantly inhibited the migration of B16 melanoma cells in vitro. The researchers noted that this inhibition occurred at concentrations as low as 10 nM, indicating a high potency for potential therapeutic applications against metastatic melanoma .

Case Study 2: Calcium Dynamics

In a separate investigation, Sadahira et al. (1992) explored the effects of BCY-S1P on calcium dynamics within human fibroblasts. The results showed that treatment with BCY-S1P led to a significant increase in intracellular calcium levels, which was linked to enhanced cellular responses to growth factors .

Case Study 3: Phospholipase D Activation

Cuvillier et al. (1996) reported that BCY-S1P activates phospholipase D in various cell types, leading to increased production of phosphatidic acid. This finding suggests that BCY-S1P may play a role in regulating cellular growth and survival through lipid signaling pathways .

Propiedades

IUPAC Name |

tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h17,20,26-27,33H,5-16,18-19,23-25H2,1-4H3,(H,32,34)/b20-17+/t26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLHEZANZMTGKL-OJVAVJBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.